![molecular formula C13H11Cl2NO B2815812 2-[(3,5-Dichloroanilino)methyl]benzenol CAS No. 199990-19-7](/img/structure/B2815812.png)

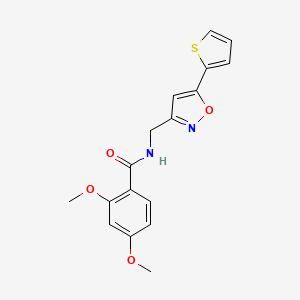

2-[(3,5-Dichloroanilino)methyl]benzenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

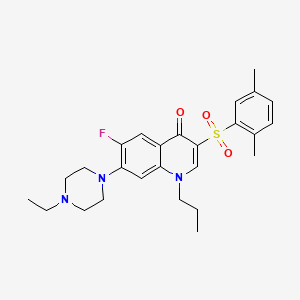

2-[(3,5-Dichloroanilino)methyl]benzenol (DCMB) is an organic compound belonging to the phenyl group of compounds. It is a white solid with a melting point of 140°C. DCMB is used in a variety of applications, including synthesis, scientific research, and laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Allosteric Modifiers of Hemoglobin

Compounds structurally related to 2-[(3,5-Dichloroanilino)methyl]benzenol have been investigated for their potential to modify the oxygen affinity of hemoglobin. This research focuses on the synthesis and testing of molecules capable of decreasing the oxygen affinity of human hemoglobin A, potentially useful in clinical or biological areas needing a reversal of depleted oxygen supply such as ischemia, stroke, tumor radiotherapy, blood storage, and substitutes. Notably, 2-[4-[[(3,5-dichloroanilino)carbonyl]-methyl]phenoxy]-2-methylpropionic acid and its derivatives demonstrate significant allosteric effects on hemoglobin, showcasing their potential for therapeutic applications (Randad et al., 1991).

Plant Growth Regulation

Research into chloro- and methyl-substituted phenoxyacetic and benzoic acids has revealed their physiological activity on plant growth regulation. Studies using the wheat cylinder, pea segment, and pea curvature tests found high activity associated with specific substitution patterns on the phenoxyacetic acids, indicating the potential of these compounds, by analogy, for plant growth regulation and agricultural applications (Pybus et al., 1959).

Chemoselective Ring Opening

The compound 2-[(4-chloroanilino)methyl]phenol, closely related to 2-[(3,5-Dichloroanilino)methyl]benzenol, has been used in chemoselective ring-opening reactions of benzoxazaphosphinines. This demonstrates the compound's utility in synthetic chemistry for generating heterocyclic phosphorus-containing compounds, which could have applications in materials science or as intermediates in pharmaceutical synthesis (Reddy et al., 2008).

"Privileged Scaffold" in Medicinal Chemistry

The structural motif of benzoxazolone and its analogs, related to the compound , has been highlighted as a "privileged scaffold" in medicinal chemistry. These structures are capable of mimicking phenol or catechol in a metabolically stable form, leading to a wide range of therapeutic applications including analgesic, anti-inflammatory, antipsychotic, and neuroprotective compounds. This highlights the potential of 2-[(3,5-Dichloroanilino)methyl]benzenol derivatives in drug discovery (Poupaert et al., 2005).

Eigenschaften

IUPAC Name |

2-[(3,5-dichloroanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c14-10-5-11(15)7-12(6-10)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRJXGLWCSJDKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC(=CC(=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,5-Dichloroanilino)methyl]benzenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-diamino-N-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2815731.png)

![Methyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2815738.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]propanamide](/img/structure/B2815740.png)

![2-chloro-N-{1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2815741.png)

![Ethyl 1-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2815744.png)

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2815747.png)

![2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2815748.png)